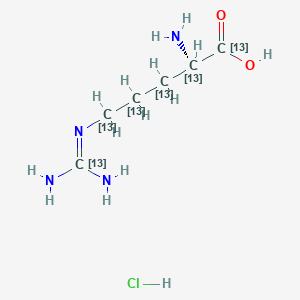

(2S)-2-氨基-5-(二氨基(113C)亚甲基氨基)(1,2,3,4,5-13C5)戊酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Proteomics Research

L-Arginine-13C6 (hydrochloride) is extensively used in proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . This method involves the incorporation of the labeled amino acid into proteins, allowing for the comparative analysis of differential protein expression in various states of cells or tissues .

Metabolomics

In metabolomics, L-Arginine-13C6 (hydrochloride) serves as a quantitative standard . Researchers use it to track and quantify metabolic fluxes, especially in pathways involving arginine metabolism, such as the urea cycle and nitric oxide synthesis .

Cellular Metabolism Studies

The compound is pivotal in studying cellular metabolism. By tracing the labeled arginine, scientists can gain insights into the metabolic pathways and the fate of arginine in different cellular processes .

Drug Development

L-Arginine-13C6 (hydrochloride) can be used in drug development to study the pharmacokinetics and pharmacodynamics of drugs that interact with or are derived from arginine. It helps in understanding the drug’s metabolism and its interaction with biological systems .

Nutritional Research

In nutritional studies, this compound helps in examining the role of arginine in diet and its impact on health. It’s particularly useful in research on conditions like malnutrition where arginine supplementation might be beneficial .

Cardiovascular Research

L-Arginine-13C6 (hydrochloride) is used to study its effects on cardiovascular health. It’s known to enhance nitric oxide (NO) release, which plays a significant role in vasodilation and blood flow regulation. This has implications for hypertension and other cardiovascular diseases .

Neuroscience

In neuroscience, the compound is used to investigate the role of arginine in brain functions and its potential therapeutic effects on neurological disorders. For instance, it’s been shown to induce dilation of pial arterioles and increase cerebral blood flow in rats .

Immunology

Researchers use L-Arginine-13C6 (hydrochloride) to study the immune response, as arginine is crucial for T-cell function and overall immune system regulation. It aids in understanding how nutritional status affects immune health .

作用机制

Target of Action

The primary target of L-Arginine-13C6 (hydrochloride) is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-Arginine .

Mode of Action

L-Arginine-13C6 (hydrochloride) acts as a substrate for NOS. It is oxidized by NOS to form NO and L-citrulline . The production of NO is a critical process in various physiological functions, including vasodilation and neurotransmission .

Biochemical Pathways

The conversion of L-Arginine-13C6 (hydrochloride) to NO and L-citrulline by NOS is a key step in the nitric oxide pathway . NO, once produced, diffuses across cell membranes and modulates the activity of various proteins, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger in cells, mediating various physiological responses .

Pharmacokinetics

It is metabolized primarily in the liver and kidneys, and excreted in the urine .

Result of Action

The production of NO from L-Arginine-13C6 (hydrochloride) has several effects at the molecular and cellular levels. For instance, it induces dilation of blood vessels, thereby increasing blood flow . In the context of neuroscience, NO acts as a neurotransmitter and has neuroprotective effects .

Action Environment

The action of L-Arginine-13C6 (hydrochloride) can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors can affect the activity of NOS and thus the production of NO . Additionally, conditions such as pH and temperature can impact enzyme activity and stability .

属性

IUPAC Name |

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-BJPSCUOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arginine-13C6 (hydrochloride) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)